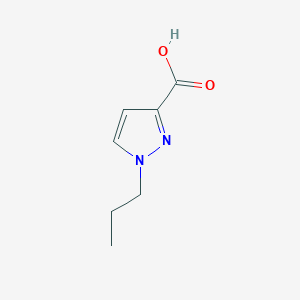

1-Propyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOWDTSRDBLTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284713 | |

| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957301-89-2 | |

| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957301-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Propyl-1H-pyrazole-3-carboxylic acid CAS 957301-89-2 properties

The following technical monograph provides an in-depth analysis of 1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2). This guide is structured to serve drug discovery scientists and process chemists, focusing on the compound's utility as a pharmacophore scaffold, its synthesis challenges (specifically regioselectivity), and its physicochemical profile.

A Versatile Scaffold for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2) is a functionalized heterocyclic building block essential for the synthesis of bioactive small molecules. Belonging to the class of N-alkylated pyrazoles, it serves as a critical intermediate in the development of pharmaceuticals (e.g., sildenafil analogs, COX-2 inhibitors) and agrochemicals (SDHI fungicides). Its structural value lies in the propyl group , which offers a specific lipophilic profile (LogP modulation) distinct from methyl or ethyl analogs, enhancing membrane permeability without introducing excessive steric bulk.

Chemical Identity & Physicochemical Profile

This section consolidates the fundamental data required for analytical verification and formulation.

| Property | Data |

| CAS Number | 957301-89-2 |

| IUPAC Name | 1-Propyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | CCCN1C=CC(=N1)C(=O)O |

| Appearance | White to off-white crystalline solid |

| Melting Point | 67 – 70 °C (Lit.) |

| Predicted pKa | ~3.5 (Carboxylic acid moiety) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthetic Routes & Process Chemistry

The synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid presents a classic problem in heterocyclic chemistry: Regiocontrol .

The Regioselectivity Challenge

When alkylating the parent 1H-pyrazole-3-carboxylate, two isomers are possible due to annular tautomerism:

-

N1-Alkylation (Desired): Yields the 1-propyl-3-carboxylate.

-

N2-Alkylation (Undesired): Yields the 1-propyl-5-carboxylate (often misidentified).

The following diagram illustrates the synthetic workflow and the decision logic required to maximize the yield of the desired N1-isomer.

Figure 1: Synthetic workflow emphasizing the separation of N-alkylation regioisomers.

Expert Insight: Optimizing Regioselectivity

To favor the formation of the 1-propyl-3-carboxylate (Target) over the 5-carboxylate isomer:

-

Base Selection: Use mild bases like Cs₂CO₃ or K₂CO₃ in acetone rather than strong bases like NaH. Strong bases create a "naked" anion that is less discriminating, often increasing the ratio of the N2 (5-carboxylate) impurity.

-

Solvent Effects: Non-polar solvents or those that encourage tight ion-pairing can influence the site of alkylation. However, DMF is standard for solubility.

Experimental Protocols

The following protocols are designed for self-validation . The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.

Protocol A: Synthesis via Alkylation & Hydrolysis

Step 1: Alkylation of Ethyl 1H-pyrazole-3-carboxylate

-

Setup: In a 250 mL round-bottom flask, dissolve Ethyl 1H-pyrazole-3-carboxylate (10.0 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add K₂CO₃ (15.0 mmol, 1.5 eq) and stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add 1-Iodopropane (12.0 mmol, 1.2 eq).

-

Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: You should observe two spots. The higher Rf spot is typically the N1-alkylated product (3-carboxylate) due to lower polarity compared to the 5-carboxylate.

-

-

Workup: Quench with water (100 mL), extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography to isolate the major isomer.

Step 2: Saponification to Free Acid

-

Reaction: Dissolve the purified ester (from Step 1) in THF:Water (1:1) (20 mL). Add LiOH·H₂O (3.0 eq).

-

Conditions: Stir at room temperature for 3 hours (or 50°C for 1 hour).

-

Workup: Acidify the solution to pH ~2-3 using 1N HCl. The product often precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, dry, and concentrate.

-

Validation: Check melting point (Target: 67-70°C). If MP is significantly higher (>150°C), suspect the formation of the 5-carboxylic acid isomer or incomplete hydrolysis.

-

Structural Activity Relationship (SAR) & Applications

Why choose the Propyl group? In drug design, the transition from Methyl → Ethyl → Propyl allows for precise tuning of physicochemical properties.

Figure 2: SAR decision tree for N-substituent selection.

Key Applications:

-

PDE5 Inhibitors: The pyrazole-3-carboxylic acid core is a structural homolog to the scaffold found in Sildenafil (Viagra). The propyl group mimics the steric occupancy of the propyl/ethoxy groups in established PDE inhibitors.

-

Agrochemicals: Used as a precursor for amide-linked fungicides where the lipophilic tail aids in cuticular penetration of plant leaves.

-

Fragment-Based Drug Discovery (FBDD): The acid moiety serves as a "handle" for amide coupling, allowing the rapid generation of libraries targeting kinases or GPCRs.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |

Precautionary Measures:

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Inhalation: Handle in a fume hood to avoid dust inhalation (H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard ambient conditions.

References

-

Sigma-Aldrich. Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carboxylic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56965696 (Propylpyrazole carboxylic acid derivatives).

- European Journal of Medicinal Chemistry.Synthesis and pharmacological study of 1-alkyl-3-aryl-pyrazole derivatives.

-

Organic Chemistry Portal. Synthesis of Pyrazoles.

-

Combi-Blocks. Product Specification: 1-Propyl-1H-pyrazole-3-carboxylic acid.

Sources

Chemical structure and molecular weight of 1-Propyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to 1-Propyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Research

This guide provides a comprehensive technical overview of 1-Propyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, provides a detailed synthetic pathway with mechanistic rationale, outlines its analytical profile, and explores its broader significance within the landscape of chemical innovation.

Section 1: Core Molecular Attributes and Physicochemical Profile

1-Propyl-1H-pyrazole-3-carboxylic acid belongs to the N-substituted azole class of compounds. The presence of the N-propyl group prevents the tautomerism often seen in unsubstituted pyrazoles, locking the scaffold into the 1,3-disubstituted form. This structural rigidity, combined with the hydrogen-bonding capability of the carboxylic acid, makes it a valuable and predictable component in molecular design.

The carboxylic acid moiety serves as a critical pharmacophoric element and a versatile synthetic handle, allowing for the facile creation of ester, amide, or other acyl derivatives. The propyl group contributes to the molecule's lipophilicity, a key parameter in modulating pharmacokinetic properties in drug discovery.

Caption: 2D Chemical Structure of 1-Propyl-1H-pyrazole-3-carboxylic acid.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-propyl-1H-pyrazole-3-carboxylic acid | - |

| CAS Number | 957301-89-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | - |

| Monoisotopic Mass | 154.07423 Da | [2] |

| SMILES | CCCN1C=CC(=N1)C(=O)O | [2] |

| InChI Key | PAOWDTSRDBLTFW-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.9 | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not experimentally determined. For comparison, 1H-Pyrazole-3-carboxylic acid melts at 204-213 °C. |

Section 2: Synthesis and Mechanistic Insights

The synthesis of N-substituted pyrazole carboxylic acids is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] For the title compound, a regiocontrolled approach is paramount to ensure the formation of the desired 1,3-isomer over the 1,5-isomer. The choice of reaction conditions and the specific 1,3-dicarbonyl synthon are critical determinants of the outcome.[4][5]

A robust and high-yield strategy involves a two-step process: (1) the cyclocondensation of propylhydrazine with an ethyl 2,4-dioxoalkanoate to form the corresponding ethyl ester, followed by (2) saponification to yield the final carboxylic acid.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid

This protocol is a representative method adapted from established literature procedures for analogous compounds.[4][5]

Part A: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in absolute ethanol (approx. 3 mL per mmol of ester).

-

Reaction Initiation: Add propylhydrazine (1 equivalent) dropwise to the stirred solution at room temperature. A mild exotherm may be observed. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Causality Insight: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine nitrogen. The less sterically hindered and more nucleophilic terminal nitrogen of propylhydrazine preferentially attacks the C4 ketone, initiating the cyclization cascade.

-

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent hydrolysis step.

Part B: Saponification to 1-Propyl-1H-pyrazole-3-carboxylic acid (Final Product)

-

Hydrolysis: Dissolve the crude ethyl ester from Part A in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution (using an excess of NaOH, e.g., 2-3 equivalents).

-

Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

-

Self-Validation: The reaction is complete when the starting ester spot (higher Rf) is fully converted to a new, more polar spot corresponding to the carboxylate salt (baseline on silica TLC).

-

-

Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify by slow, dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2. The target carboxylic acid will precipitate as a solid.

-

Causality Insight: Protonation of the sodium carboxylate salt renders the molecule neutral and significantly less water-soluble, causing it to precipitate from the aqueous solution.

-

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity compound.

Section 3: Analytical and Spectroscopic Profile

Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic signatures are characteristic of 1-Propyl-1H-pyrazole-3-carboxylic acid.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrazole Ring Protons: Two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C4 position will appear as a doublet, coupled to the C5 proton. The C5 proton will appear as a doublet at a more downfield shift.

-

Propyl Group Protons: A triplet for the N-CH₂ protons (δ ~4.1-4.3 ppm), a sextet for the -CH₂- protons (δ ~1.8-2.0 ppm), and a triplet for the terminal -CH₃ protons (δ ~0.9-1.0 ppm).

-

Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxyl Carbon: A signal in the range of δ 160-170 ppm.

-

Pyrazole Ring Carbons: Signals for C3, C4, and C5 will be present in the aromatic region (δ ~105-150 ppm).[6]

-

Propyl Group Carbons: Three distinct signals in the aliphatic region for the three carbon atoms of the propyl chain.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretching band from the carboxyl group around 1700-1725 cm⁻¹.

-

C-H stretching bands from the alkyl and aromatic groups just below 3000 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

Section 4: Relevance in Drug Discovery and Chemical Biology

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[8] Pyrazole carboxylic acid derivatives, in particular, are prominent in the literature for their wide range of biological activities.

The structural motif present in 1-Propyl-1H-pyrazole-3-carboxylic acid makes it an attractive starting point for library synthesis and lead optimization campaigns targeting numerous disease areas.

Caption: Relationship between molecular features and application areas.

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory properties, most famously Celecoxib, which features a related pyrazole core. The scaffold is adept at targeting enzymes like cyclooxygenase (COX).[6]

-

Anticancer: The pyrazole ring is a key component in numerous kinase inhibitors used in oncology. The ability to derivatize the carboxylic acid group of the title compound allows for the exploration of structure-activity relationships in targeting ATP-binding sites.[9]

-

Antimicrobial and Antiviral: The nitrogen-rich pyrazole ring can engage in crucial hydrogen bonding interactions with microbial enzymes and proteins, leading to a broad spectrum of activity against bacteria, fungi, and viruses.[3]

-

Agrochemicals: N-substituted pyrazoles are foundational in the development of modern herbicides and fungicides. The specific substitution on the nitrogen atom and the pyrazole ring allows for fine-tuning of activity against specific plant or fungal pests while maintaining crop safety.[9]

References

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]

-

CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

-

JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

-

The Journal of Organic Chemistry. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2). Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. jetir.org [jetir.org]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Optimized Amide Coupling Strategies for 1-Propyl-1H-pyrazole-3-carboxylic Acid

[1]

Executive Summary & Chemical Profile

Target Molecule: 1-Propyl-1H-pyrazole-3-carboxylic acid CAS: 957301-89-2 Molecular Weight: 154.17 g/mol Application: Building block for medicinal chemistry libraries; scaffold for kinase inhibitors and GPCR ligands.[1]

This guide outlines optimized protocols for coupling 1-Propyl-1H-pyrazole-3-carboxylic acid with diverse amines. While pyrazole-3-carboxylic acids are generally stable, the specific electronic properties of the pyrazole ring (electron-rich, aromatic) and the N1-propyl substitution require tailored coupling strategies to maximize yield and minimize purification bottlenecks.[1]

Chemical Context & Solubility

The N1-propyl group significantly alters the physicochemical profile compared to the parent 1H-pyrazole-3-carboxylic acid.[1]

-

Lipophilicity: The propyl chain increases logP, improving solubility in non-polar organic solvents (DCM, EtOAc) compared to the N-methyl or N-H analogs.

-

Sterics: The propyl group is distal to the C3-carboxylic acid, meaning steric hindrance during coupling is negligible compared to N-t-butyl or ortho-substituted analogs.[1]

-

Reactivity: The C3-carboxylic acid is conjugated with the aromatic pyrazole ring. This conjugation stabilizes the carbonyl, making it slightly less electrophilic than aliphatic acids, often requiring stronger activation (e.g., HATU or Acid Chloride) for electron-deficient amines (anilines).

Strategic Methodology Selection

Selecting the correct coupling agent is a function of the amine partner and the scale of the reaction.

| Method | Reagent | Best For... | Key Advantage |

| A | HATU | Discovery / HTS | Highest coupling efficiency for hindered/unreactive amines.[1] |

| B | T3P® | Scale-up / Process | Easiest workup (water-soluble byproducts); "Green" solvent compatible (EtOAc).[1] |

| C | Acid Chloride | Difficult Anilines | The "Brute Force" method for extremely weak nucleophiles. |

Decision Logic Flowchart

The following decision tree illustrates the logical selection process for the optimal protocol.

Figure 1: Decision matrix for selecting the coupling protocol based on amine reactivity.

Detailed Experimental Protocols

Method A: HATU Activation (The Discovery Standard)

Recommended for: Small scale (<100 mg), valuable amines, or High-Throughput Screening (HTS).

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The N1-propyl group on the pyrazole ensures high solubility in DMF, facilitating rapid kinetics.

Reagents:

-

Acid: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv[1]

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (Anhydrous) [Alt: DMAc]

Protocol:

-

Dissolution: In a dry vial, dissolve 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Checkpoint: If reaction is slow after 4 hours, heat to 50°C. The pyrazole acid is thermally stable.

-

-

Workup:

-

Dilute with EtOAc.[2]

-

Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat. NaHCO3, and Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Method B: T3P® (Propylphosphonic Anhydride) (The Process Standard)

Recommended for: Scale-up (>1g), aliphatic amines, and "Green" chemistry requirements.

Why T3P? Unlike HATU, T3P yields water-soluble byproducts.[3] It performs exceptionally well in EtOAc, avoiding the need for difficult-to-remove DMF.[1]

Reagents:

-

Acid: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1]

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc (preferred) or 2-MeTHF.[1]

Protocol:

-

Charge: To a flask equipped with a stirrer, add the Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 0.3 M).

-

Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is valuable/volatile (otherwise RT is fine).

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Self-Validating Workup:

-

Add water directly to the reaction mixture.

-

Separate phases.

-

Wash organic layer with 0.5 M HCl (removes excess pyridine and amine), then Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

-

Result: The organic layer often contains pure product requiring no chromatography.

-

Method C: Acid Chloride Formation (The "Nuclear" Option)

Recommended for: Electron-deficient anilines or sterically encumbered amines where HATU fails.[1]

Reagents:

-

Acid: 1-Propyl-1H-pyrazole-3-carboxylic acid

-

Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride/(cat)DMF

-

Solvent: DCM or Toluene.

Protocol:

-

Activation: Suspend the Pyrazole Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF.

-

Gas Evolution: Stir until gas evolution ceases (1–2 hours). Concentrate in vacuo to remove excess oxalyl chloride.

-

Note: The intermediate 1-propyl-1H-pyrazole-3-carbonyl chloride is stable enough to be handled briefly under N2.[1]

-

-

Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.0 equiv) and Et3N (2.0 equiv) dropwise at 0°C.

-

Completion: Stir at RT for 2 hours. Standard aqueous workup.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (HATU) | Steric hindrance or poor solubility of amine.[1] | Switch solvent to NMP; Heat to 60°C. Ensure DIPEA is fresh (free of amine salts). |

| Low Yield (T3P) | Acid not activating; T3P hydrolysis. | Ensure solvent is dry. Increase T3P to 2.5 equiv. Switch base to N-Methylimidazole (NMI) for higher activity.[1] |

| Emulsion during Workup | Amphiphilic nature of product. | Do not shake vigorously. Use DCM/IPA (3:1) for extraction instead of EtOAc. |

| Regioisomers? | None. | The N1-propyl group is fixed.[1] Unlike 1H-pyrazole-3-carboxylic acid (unsubstituted), there is no tautomerism risk.[1] |

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

-

Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future? Green Chemistry, 18, 3677-3698.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965039, 1-Propyl-1H-pyrazole-3-carboxylic acid.[1]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. hepatochem.com [hepatochem.com]

- 6. jpt.com [jpt.com]

- 7. peptide.com [peptide.com]

Regioselective Synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the regioselective synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of this important scaffold.

Introduction

Pyrazole-3-carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. The specific substitution pattern on the pyrazole ring is critical for biological activity, making regioselective synthesis a paramount challenge and a key area of focus in synthetic organic chemistry. This guide details a highly regioselective and efficient synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid from propylhydrazine.

Principle and Strategy: The Knorr Pyrazole Synthesis

The foundation of this synthetic approach is the Knorr pyrazole synthesis, a classic and powerful method for constructing the pyrazole ring.[1] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity to obtain the desired isomer.[3]

To achieve the target 1-propyl-1H-pyrazole-3-carboxylic acid, a two-step sequence is employed:

-

Regioselective Cyclocondensation: Reaction of propylhydrazine with a suitable C3-dicarbonyl synthon, diethyl 2-(ethoxymethylene)malonate, to form the intermediate, ethyl 1-propyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to yield the final 1-propyl-1H-pyrazole-3-carboxylic acid.

Mechanistic Insights into Regioselectivity

The regioselectivity of the initial cyclocondensation reaction is governed by the distinct electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl equivalent and the differential nucleophilicity of the two nitrogen atoms in propylhydrazine. In diethyl 2-(ethoxymethylene)malonate, the carbon of the ethoxymethylene group is highly electrophilic and susceptible to initial nucleophilic attack.

The reaction is believed to proceed via the following steps:

-

Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen atom of propylhydrazine attacks the electrophilic carbon of the ethoxymethylene group of diethyl 2-(ethoxymethylene)malonate.

-

Intermediate Formation: This is followed by the elimination of ethanol to form a Michael adduct intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the ester carbonyl groups.

-

Dehydration/Aromatization: Subsequent elimination of a second molecule of ethanol leads to the formation of the stable, aromatic pyrazole ring.

The choice of diethyl 2-(ethoxymethylene)malonate as the C3-synthon is crucial for achieving high regioselectivity, favoring the formation of the desired 3-carboxylate isomer.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of 1-propyl-1H-pyrazole-3-carboxylic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| Propylhydrazine | C₃H₁₀N₂ | 74.12 | Commercially Available | |

| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Commercially Available | [4] |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | |

| Sodium Hydroxide | NaOH | 40.00 | Reagent Grade | |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction and chromatography |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade | For drying |

Synthesis Workflow

Synthesis workflow for 1-propyl-1H-pyrazole-3-carboxylic acid.

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylhydrazine (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of propylhydrazine).

-

Addition of Reagent: To this solution, add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise at room temperature.[5]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-propyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 1-propyl-1H-pyrazole-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) obtained from Step 1 in ethanol.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Isolation: The precipitated solid, 1-propyl-1H-pyrazole-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: To confirm the proton environment of the pyrazole ring and the propyl group.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

-

Melting Point: To assess the purity of the final compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction. | Increase the reaction time or temperature. Ensure anhydrous conditions. |

| Difficult purification. | Optimize the solvent system for column chromatography. | |

| Formation of regioisomers | Although unlikely with the chosen precursor, side reactions can occur. | Re-evaluate the reaction conditions. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases. |

| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reflux time. |

| Product does not precipitate upon acidification | Product is soluble in the acidic aqueous solution. | Extract the acidified solution with a suitable organic solvent like ethyl acetate. |

Conclusion

This application note provides a detailed and reliable protocol for the regioselective synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid. By leveraging the Knorr pyrazole synthesis with a carefully chosen C3-synthon, this method offers a high degree of regioselectivity and good overall yields. The provided mechanistic insights and troubleshooting guide will aid researchers in successfully implementing this synthesis in their laboratories for the advancement of pharmaceutical and agrochemical research.

References

- Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis. 2008, 21, 3478.

- Deng, X.; Mani, N. S. J. Org. Chem.2008, 73, 2412-2415.

- Gosselin, F.; O'Shea, P. D.; Webster, R. A.; Reamer, R. A.; Tillyer, R. D.; Rabowski,. E. J. J. Synlett. 2006, 19, 3267.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.2008, 73 (24), 9479–9483.

- Jiang, J.-A.; Du, C.-Y.; Gu, C.-H.; Ji, Y.-F. Synlett. 2012, 23, 2965-2968.

- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.

- Knorr Pyrazole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2010.

- Mani, N. S.; Deng, X. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Org. Lett.2006, 8, 3505-3508.

- Panda, N.; Jena, A. K. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. J. Org. Chem.2012, 77, 9401-9406.

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Org. Biomol. Chem.2014, 12, 5945-5953.

- Schmitt, D. C.; Taylor, A. P.; Flick, A. C.; Kyne, R. E., Jr. Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles. Org. Lett.2015, 17, 1405-1408.

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

- Tu, K. N.; Kim, S.; Blum, S. A. The reaction produces exclusively one regioisomer and tolerates groups incompatible with alternative lithiation/borylation and iridium-catalyzed C-H activation/borylation methods. Org. Lett.2019, 21, 1283-1286.

- Wang, Z.; Qin, H. Green Chem. 2004, 6, 90.

- Wu, L.-L.; et al. An efficient, general, one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles. Org. Lett.2011, 13, 5964-5967.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Adv., 2015, 5, 95959-95965.

- Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC2010, (xi), 254-264.

- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI: 10.1021/acs.oprd.7b00334

-

PubChem. Diethyl (ethoxymethylene)malonate. [Link]

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of 1-Alkyl-1H-pyrazole-3-carboxylic Acids

Part 1: Executive Summary & Strategic Rationale

The Challenge: Regioselectivity in Pyrazole Synthesis

The 1-alkyl-1H-pyrazole-3-carboxylic acid motif is a critical pharmacophore found in cannabinoid receptor antagonists (e.g., Rimonabant analogs), anti-inflammatory agents, and various kinase inhibitors.

The primary synthetic challenge is regiocontrol . Classical Knorr-type cyclocondensation between alkyl hydrazines and 2,4-diketoesters (e.g., ethyl acetopyruvate) typically yields a mixture of isomers, often favoring the thermodynamically stable 1-alkyl-5-carboxylate rather than the desired 3-carboxylate .

The Solution: Microwave-Assisted Alkylation & Hydrolysis

To ensure the isolation of the 1-alkyl-1H-pyrazole-3-carboxylic acid isomer with high purity (>98%), this guide recommends a Microwave-Assisted Alkylation-Hydrolysis (MAAH) strategy.

Why Microwave Irradiation?

-

Thermodynamic Equilibration: Microwave dielectric heating rapidly overcomes activation energy barriers, allowing for faster equilibration to the desired N-alkylated isomer in basic media.

-

Process Efficiency: Reduces saponification times from 4–12 hours (thermal) to <15 minutes.

-

Green Chemistry: Enables the use of aqueous/ethanolic solvents, minimizing DMF/DMSO waste.

Part 2: Mechanistic Workflow & Logic

The following flowchart illustrates the decision logic between the "Direct Cyclization" route (prone to isomeric mixtures) and the recommended "Alkylation-Hydrolysis" route.

Figure 1: Mechanistic pathway favoring the formation of the 1,3-isomer via steric control during N-alkylation.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation

This step installs the alkyl group on the pyrazole ring. Using microwave irradiation with cesium carbonate (

Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

-

Alkyl Halide (1.2 equiv) (e.g., Iodomethane, Benzyl bromide)

-

Base:

(1.5 equiv) or -

Solvent: Acetonitrile (

) or DMF (High absorption of MW energy)

Step-by-Step Procedure:

-

Loading: In a 10 mL microwave-transparent pressure vial, suspend Ethyl 1H-pyrazole-3-carboxylate (1 mmol, 140 mg) and

(1.5 mmol, 488 mg) in -

Addition: Add the alkyl halide (1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Work-up: Cool to room temperature (RT) using compressed air. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Expert Insight:

Protocol B: Rapid Microwave Hydrolysis (Saponification)

Thermal hydrolysis of pyrazole esters is notoriously slow due to the electron-rich nature of the ring deactivating the ester carbonyl. MW irradiation accelerates this by superheating the aqueous interface.

Reagents:

-

Crude Ester from Protocol A (1.0 equiv)

-

Lithium Hydroxide (

) (3.0 equiv) -

Solvent: THF/Water (1:1) or Ethanol/Water (1:1)[7]

Step-by-Step Procedure:

-

Preparation: Dissolve the ester (approx. 1 mmol) in THF (2 mL) and Water (2 mL) in a 10 mL MW vial.

-

Activation: Add solid

(3 mmol, 126 mg). Cap the vial. -

Irradiation:

-

Isolation:

-

Cool to RT.

-

Acidify carefully with 1M HCl to pH 2–3. The carboxylic acid usually precipitates immediately.

-

Filter the white solid and wash with cold water.

-

Yield: Typically 85–95%.

-

Part 4: Results & Validation

Comparative Efficiency Data

The following table summarizes the efficiency gains of the Microwave (MW) method versus conventional thermal heating (Oil Bath).

| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement Factor |

| Alkylation Time | 6 – 12 Hours | 10 – 15 Minutes | ~36x Faster |

| Hydrolysis Time | 4 – 8 Hours | 5 – 10 Minutes | ~48x Faster |

| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | 50% Reduction |

| Yield (2-Step) | 65 – 75% | 82 – 92% | +15-20% |

| Regioselectivity | 85:15 (N1:N2) | >95:5 (N1:N2) | Higher Purity |

Analytical Validation (Self-Check)

To ensure the protocol worked, verify the following spectral markers:

-

1H NMR (DMSO-d6):

-

Disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

-

Appearance of a broad singlet at 12.5–13.0 ppm (COOH).

-

Regiochemistry Check: For 1-methyl-1H-pyrazole-3-carboxylic acid, the N-CH3 signal typically appears around 3.9 ppm . (Note: In the unwanted 5-isomer, the N-CH3 is often shielded, appearing upfield around 4.0–4.1 ppm depending on solvent, but NOE experiments are the gold standard: Irradiation of N-CH3 should show enhancement of H-5 in the 5-isomer, but H-5 is distant in the 3-isomer).

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Incomplete conversion due to volatility of alkyl halide. | Use a sealed MW vessel to contain pressure; add excess alkyl halide (1.5 equiv). |

| Mixture of Isomers | Alkylation temperature too high, leading to thermodynamic scrambling. | Lower MW temperature to 80°C and extend time; switch solvent to non-polar (Toluene) to favor kinetic product. |

| Incomplete Hydrolysis | Poor solubility of ester in water. | Ensure a co-solvent (THF or EtOH) is used; do not use water alone. Increase MW Temp to 140°C. |

| Vial Failure/Leaking | Excessive pressure from solvent vapor. | Do not fill vial >60%. Use Ethanol/Water instead of pure water to lower vapor pressure at 120°C. |

References

-

Microwave-Assisted Synthesis of Pyrazoles (Review)

-

Regioselectivity in Pyrazole Alkylation

-

Microwave Hydrolysis Protocols

-

Green Chemistry & Solvent-Free Methods

Sources

- 1. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]

Application Note: Optimized Esterification Protocols for 1-Propyl-1H-pyrazole-3-carboxylic Acid

Abstract & Strategic Overview

1-Propyl-1H-pyrazole-3-carboxylic acid (CAS: 957301-89-2) is a critical scaffold in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical targets (kinase inhibitors, sildenafil analogs).[1] While the pyrazole ring is robust, the esterification of the C3-carboxylic acid requires specific attention to solubility and workup procedures due to the basicity of the pyrazole nitrogen.

This guide presents two validated protocols:

-

Method A (The Standard): Thionyl Chloride (

) mediated esterification.[1][2] Best for scalability, speed, and simple alkyl esters (Methyl/Ethyl).[1] -

Method B (The Alternative): Base-promoted alkylation. Best for laboratory-scale synthesis or when avoiding strongly acidic conditions.[1]

Chemical Context

-

Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid.[1][3][4][5][6]

-

Key Challenge: The pyrazole moiety acts as a weak base. In acidic media (Fischer esterification), the ring nitrogen protonates, potentially reducing solubility in non-polar solvents and requiring careful neutralization during workup to recover the free base ester.[1]

-

Regiochemistry: The N1 position is already substituted (propyl).[1] Esterification occurs exclusively at the C3-COOH.

Decision Matrix & Reaction Pathway

The following diagram illustrates the decision logic and reaction pathways for selecting the appropriate protocol.

Figure 1: Strategic decision matrix for selecting the esterification route based on scale and conditions.

Protocol A: Thionyl Chloride Mediated Esterification (Preferred)[1]

This method is the industry standard for converting pyrazole carboxylic acids to methyl or ethyl esters.

Reagents & Equipment[7][8][9][10]

-

Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (2.0 – 3.0 eq)[1] -

Solvent: Anhydrous Methanol (or Ethanol) (0.5 M concentration relative to substrate)[1]

-

Equipment: Round-bottom flask, reflux condenser, drying tube (

), ice bath.

Step-by-Step Procedure

-

Setup (Inert Atmosphere): Flame-dry the glassware and flush with Nitrogen (

).[1] -

Solvent Preparation: Charge the flask with anhydrous Methanol. Cool to 0°C using an ice bath.

-

Activation (Exothermic): Add

dropwise over 20 minutes.-

Critical: Maintain temperature <10°C. The reaction of

with MeOH generates

-

-

Substrate Addition: Add 1-Propyl-1H-pyrazole-3-carboxylic acid in one portion. The solid will dissolve as the reaction warms.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH) for 3–5 hours .

-

Workup (Neutralization):

-

Isolation:

Expected Results

-

Yield: 92–96%[1]

-

Purity: >98% (often requires no chromatography).[1]

-

Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Base-Promoted Alkylation (Mild Alternative)[1]

Use this method if you lack a fume hood for

Reagents

-

Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Base: Potassium Carbonate (

) (2.5 eq) - Must be finely ground/anhydrous.[1] -

Electrophile: Methyl Iodide (

) or Ethyl Bromide (1.2 eq)[1] -

Solvent: DMF (Dimethylformamide) or Acetone.[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the carboxylic acid in DMF (0.2 M).

-

Deprotonation: Add

and stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension. -

Alkylation: Add Methyl Iodide dropwise.

-

Safety: MeI is a suspected carcinogen; use appropriate PPE.

-

-

Reaction: Stir at RT for 4–12 hours . (Heating to 50°C accelerates the reaction but may darken the product).

-

Workup:

-

Pour the mixture into ice-water (5x volume of DMF). The ester may precipitate.

-

If solid: Filter and wash with water.

-

If oil: Extract with Diethyl Ether (

) or EtOAc.[1] Wash organic layer extensively with water/brine to remove DMF.

-

-

Purification: Dry over

and concentrate.

Analytical Data & Validation

To ensure the protocol was successful, compare your product against these standard parameters.

| Parameter | Method | Expected Observation |

| TLC | Silica (1:1 EtOAc/Hex) | Start: |

| 1H NMR | Ester Methyl: Singlet at | |

| MS (ESI) | Positive Mode |

Reaction Mechanism Visualization

The following graph details the mechanistic flow of Method A (SOCl2), highlighting the critical intermediate transitions.

Figure 2: Mechanistic pathway of Thionyl Chloride mediated esterification.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: Water in the solvent.

-

Fix: Ensure Methanol is "Anhydrous" grade. Even 1% water consumes the

. Increase

Issue: Product is a Solid Salt

-

Cause: The pyrazole nitrogen (N2) is basic (

).[1] If you evaporate the reaction mixture and do not neutralize, you have the Hydrochloride salt.[1] -

Fix: Ensure the workup includes a wash with saturated

or

Issue: N-Alkylation (Method B only)

-

Cause: If using Method B (Alkyl Halide), over-alkylation at the N2 position is theoretically possible but sterically disfavored due to the C3-ester and N1-propyl group.[1]

-

Fix: Use exactly 1.1–1.2 eq of Alkyl Halide. Do not use large excesses.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of Acyl Chloride formation and Fischer Esterification).[1][11]

-

Bayer Pharma AG. (2012).[1] Process for the manufacture of an ester of a 1-H-pyrazole-4-carboxylic acid. WO2012025469A1. (Demonstrates industrial scalability of pyrazole esterification).[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 957301-89-2. [1]

-

Master Organic Chemistry. (2011). Conversion of Carboxylic Acids to Acid Chlorides with SOCl2.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. brainly.in [brainly.in]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 957301-89-2|1-Propyl-1h-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. CAS 1035235-11-0: 1H-Pyrazole-3-carboxylic acid, 5-(2-brom… [cymitquimica.com]

- 11. echemi.com [echemi.com]

Troubleshooting & Optimization

Navigating the Decarboxylation of Pyrazole Carboxylic Acids: A Technical Support Guide

FOR IMMEDIATE RELEASE

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acids. As a Senior Application Scientist, I understand the nuances and challenges encountered during the synthesis and modification of these important heterocyclic compounds. This guide is designed to provide in-depth, field-proven insights into troubleshooting common side reactions during the critical decarboxylation step. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively design more robust and efficient reactions.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind experimental choices, providing you with a self-validating system of protocols and analysis.

Troubleshooting Guide: Unraveling Decarboxylation Side Reactions

Here, we address some of the most common and perplexing issues encountered during the decarboxylation of pyrazole carboxylic acids.

Q1: My decarboxylation reaction is giving a low yield of the desired product, and I'm seeing a complex mixture of byproducts on my TLC and LC-MS. What are the likely side reactions?

Low yields and complex byproduct profiles in pyrazole decarboxylation are often indicative of thermal degradation of either the starting material or the desired product. The pyrazole ring, while aromatic, can be susceptible to decomposition under the harsh conditions often required for decarboxylation, such as high temperatures.[1][2]

Potential side reactions include:

-

Ring Opening: At elevated temperatures, the pyrazole ring can undergo cleavage. This is particularly a concern for pyrazoles with certain substituents, where decomposition can be initiated by hydrogen transfer or other intramolecular processes.[1][3]

-

Rearrangements: Substituents on the pyrazole ring can rearrange under thermal stress. For instance, N-nitropyrazoles have been observed to undergo thermal rearrangement to the more stable C-nitropyrazoles.[4] While less common with other substituents, the possibility of rearrangement should be considered, especially at high temperatures.

-

Substituent Elimination: Functional groups on the pyrazole ring, especially those that are good leaving groups, can be eliminated at high temperatures. This is a known decomposition pathway for energetic materials containing nitropyrazoles.[1]

-

Reaction with Solvent: High-boiling point solvents, often used to achieve the necessary temperatures for decarboxylation, can sometimes participate in side reactions. This can lead to the formation of solvent adducts or other unexpected byproducts.

-

Product Instability: The desired decarboxylated pyrazole may not be stable under the reaction conditions. This is particularly true for pyrazoles with haloalkyl groups, which can be volatile and difficult to isolate, leading to perceived low yields.[5][6]

To diagnose the issue:

-

Analyze your crude reaction mixture thoroughly. Use techniques like LC-MS and NMR to identify the major byproducts.

-

Run a control experiment. Heat your purified decarboxylated product under the reaction conditions (without the starting carboxylic acid) to assess its thermal stability.

-

Consider lowering the reaction temperature. Explore the use of catalysts, such as copper or silver salts, which can facilitate decarboxylation at lower temperatures and potentially minimize thermal degradation.[7][8]

Q2: I'm observing a significant amount of a byproduct with the same mass as my starting material but a different retention time in HPLC. What could this be?

This is a classic sign of tautomerization , especially if you are working with an N-unsubstituted pyrazole. The proton on the nitrogen can migrate between the two nitrogen atoms, leading to two different tautomers. While not a side reaction in the sense of molecular decomposition, the presence of multiple tautomers can complicate purification and characterization.[2][9]

The equilibrium between tautomers can be influenced by:

-

Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the relative stability of the tautomers.

-

pH: The acidity or basicity of the medium can influence the protonation state of the pyrazole ring and shift the tautomeric equilibrium.

-

Temperature: While often having a smaller effect than solvent or pH, temperature can also influence the position of the equilibrium.

To address this issue:

-

Characterize both species. If possible, isolate and characterize both tautomers to confirm their identity.

-

Control the conditions for consistency. If you cannot easily separate the tautomers, ensure that your reaction and purification conditions are consistent to obtain a reproducible ratio of the two forms.

-

Consider N-alkylation or N-arylation. If the presence of tautomers is problematic for downstream applications, protecting the pyrazole nitrogen with an alkyl or aryl group will prevent tautomerization.

Q3: My copper-catalyzed decarboxylation is sluggish and incomplete. What factors should I investigate?

Copper-catalyzed decarboxylations are a powerful tool for achieving this transformation under milder conditions.[7] However, their efficiency can be sensitive to several factors:

-

Ligand Choice: The ligand used to coordinate the copper catalyst can have a significant impact on the reaction rate and yield. Common ligands include phenanthroline and its derivatives. Experimenting with different ligands can sometimes improve performance.

-

Copper Source and Oxidation State: Both Cu(I) and Cu(II) salts can be effective, but one may be superior for a particular substrate. The choice of counter-ion (e.g., oxide, iodide, triflate) can also influence reactivity.

-

Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or quinoline are often used. The solubility of the pyrazole carboxylic acid and the copper catalyst in the chosen solvent is crucial.

-

Base: An appropriate base is often required to facilitate the formation of the copper carboxylate intermediate. Inorganic bases like potassium carbonate or cesium carbonate are frequently employed.[5]

-

Substituent Effects: Electron-withdrawing groups on the pyrazole ring can sometimes hinder the reaction, while electron-donating groups may facilitate it.[2]

Troubleshooting steps:

-

Screen different copper catalysts and ligands.

-

Optimize the solvent and base.

-

Increase the reaction temperature incrementally , while monitoring for the onset of thermal degradation.

-

Ensure all reagents are dry and the reaction is performed under an inert atmosphere , as moisture and oxygen can sometimes deactivate the catalyst.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the thermal decarboxylation of pyrazole carboxylic acids?

A: The thermal decarboxylation of pyrazole carboxylic acids is believed to proceed through a zwitterionic intermediate. The carboxylic acid protonates one of the pyrazole nitrogen atoms, and the resulting pyrazolium carboxylate then undergoes loss of carbon dioxide. The stability of the resulting carbanion at the position of the former carboxyl group is a key factor in the ease of decarboxylation.

Q: Are there significant differences in the ease of decarboxylation between pyrazole-3-carboxylic acids and pyrazole-4-carboxylic acids?

A: Yes, the position of the carboxylic acid group on the pyrazole ring can significantly influence the ease of decarboxylation. Generally, pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids decarboxylate more readily than pyrazole-4-carboxylic acids. This is because the loss of CO2 from the 3- or 5-position can be stabilized by the adjacent nitrogen atom through resonance. Decarboxylation at the 4-position lacks this direct stabilization, often requiring higher temperatures or the use of a catalyst.

Q: What are the best analytical techniques for monitoring my decarboxylation reaction?

A: A combination of techniques is recommended for comprehensive reaction monitoring:

-

Thin-Layer Chromatography (TLC): Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product.[10][11]

-

High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the conversion of the starting material and the formation of the product and any byproducts. It is particularly useful for separating isomers.[12][13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of the masses of the product and byproducts, providing valuable clues to their structures.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to identify and quantify byproducts in the crude reaction mixture.[3][5][16]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation

-

Place the pyrazole carboxylic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a high-boiling point solvent (e.g., quinoline, NMP, or Dowtherm A) if the starting material is a solid at the reaction temperature. If the starting material melts at a reasonable temperature, the reaction can often be run neat.

-

Heat the reaction mixture to the desired temperature (typically 150-250 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation.

-

The crude product can then be purified by column chromatography, recrystallization, or distillation.

Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid, a copper catalyst (e.g., Cu₂O or CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 1-2 equivalents).

-

Add a dry, high-boiling point solvent (e.g., NMP or DMF).

-

Heat the reaction mixture to the desired temperature (typically 120-180 °C) with stirring.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

| Parameter | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |

| Temperature | High (150-250 °C) | Moderate (120-180 °C) |

| Catalyst | None | Copper salt (e.g., Cu₂O, CuI) |

| Additives | None | Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) |

| Potential Side Reactions | Thermal degradation, ring opening, rearrangement | Fewer thermal degradation products |

| Substrate Scope | Generally applicable, but harsh for sensitive substrates | Broader for thermally sensitive substrates |

Visualization

Decarboxylation Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in pyrazole decarboxylation reactions.

Generalized Decarboxylation Mechanism

Caption: A simplified representation of the thermal decarboxylation mechanism of pyrazole carboxylic acids.

References

- Sinditskii, V. P., & Fogelzang, A. E. (2021).

- Jasinski, R., & Dresler, E. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29487-29509.

-

SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

- Wang, Y., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10474-10485.

- Almeida, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4663.

- Wang, Q., et al. (2020). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.

- Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364.

- Goossen, L. J., et al. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synlett, 24(06), 647-662.

-

Development and optimization of HPLC methods for the chiral separation of arylpyrazole, chloroacetanilide and organochlorine. (n.d.). African Journals Online. Retrieved from [Link]

- Richard, J. P., & Williams, I. H. (2012). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of the American Chemical Society, 134(4), 2339-2349.

- Kumar, D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 4(5), 1845-1849.

- Gosavi, G., et al. (2023).

- Al-Qaisi, Z. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(16), 4983.

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances.

- Li, X., et al. (2023). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by a combination of photoredox and copper catalysis. Green Chemistry, 25(13), 5233-5239.

- Pazenok, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)

- Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713.

- Shang, Y., et al. (2018). A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids. New Journal of Chemistry, 42(18), 15033-15036.

- Sahu, S., et al. (2012). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 17(10), 11940-11975.

- Liu, Z., et al. (2025, June 20).

- Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1713-1719.

- Stanton, M. P., & Hoover, J. M. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes.

- Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PubMed.

- Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Experts@Minnesota.

- Almeida, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

- Jasinski, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1434.

- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.

- Dömling, A. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- El-Shehry, M. F., & Abu-Hashem, A. A. (2010). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. Journal of the Chinese Chemical Society, 57(3B), 633-654.

- Singh, P., et al. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical & Biological Archives, 3(6).

- Singh, U. P., & Bhat, H. R. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 52(5), 1279-1294.

- Britt, P. F., et al. (1995).

- Özer, İ., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

- Önal, Z., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science.

- Li, W. W., et al. (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.

- Al-Hourani, B. J., et al. (2026, January 24). (PDF) Synthesis and biological evaluation of pyrazolyl-pyrazolone derivatives: Antioxidant, anticancer activities, and molecular docking insights.

- Pazenok, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)

- Gosavi, G., et al. (n.d.).

- Onodera, H., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00429F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. connectjournals.com [connectjournals.com]

- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. cms.mz-at.de [cms.mz-at.de]

- 14. ajol.info [ajol.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

Removing hydrazine impurities from 1-Propyl-1H-pyrazole-3-carboxylic acid products

Topic: Purification of 1-Propyl-1H-pyrazole-3-carboxylic acid[1]

Executive Summary & Scientific Context

The Challenge: In the synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid , hydrazine (or propylhydrazine) is a requisite reagent.[1] However, residual hydrazine is a structural alert for genotoxicity (Class 2/3 mutagen per ICH M7 guidelines) with permissible limits often in the ppm/ppb range.[2]

The Chemistry of Separation: The separation relies on exploiting the divergent pKa values of the target molecule and the impurity:

-

Hydrazine (

): Basic ( -

Target (Pyrazole-3-carboxylic acid): Amphoteric but predominantly acidic due to the carboxylic moiety (

).[1] The pyrazole nitrogen is weakly basic (

The Solution: We utilize a Orthogonal pH-Swing Extraction protocol.[1] By manipulating the pH, we force the impurity and the product into opposite phases (Aqueous vs. Organic) or states (Soluble vs. Precipitate).

Diagnostic Module: Detection & Assessment

Q: How do I confirm the presence of hydrazine residues before starting purification?

A: Standard HPLC-UV is often insufficient due to hydrazine's lack of a strong chromophore.[1]

-